N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide
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Overview
Description
“N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide” is a chemical compound with the CAS Number: 932186-53-3. It has a molecular weight of 180.21 and its IUPAC name is N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-6-4-9(5-12)7(2)11(6)10-8(3)13/h4-5H,1-3H3,(H,10,13) . The compound contains an amide C=O group, pyrrole methyls, and NH groups .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Novel Compound Synthesis
Pyrrole derivatives, including compounds structurally related to N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide, have been synthesized from endophytic fungi isolated from mangrove plants. These compounds showcase the potential for developing novel molecules with unique properties, suitable for further chemical modifications and applications in medicinal chemistry (Li et al., 2008).
Antibacterial Agent Synthesis
Research on stable isotope-labeled compounds, including pyrrole derivatives, has led to the synthesis of antibacterial agents and their metabolites. This underscores the role of such compounds in developing targeted antibiotics and studying their metabolism and distribution in biological systems (R. Lin & L. Weaner, 2012).
Antimicrobial Activity
Several studies have utilized pyrrole derivatives as key intermediates for synthesizing heterocyclic compounds incorporating the antipyrine moiety, showing significant antimicrobial properties. This highlights the compound's potential in creating new antimicrobial agents to combat resistant bacterial and fungal strains (Bondock et al., 2008).
Future Directions
Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
properties
IUPAC Name |
N-(3-formyl-2,5-dimethylpyrrol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-9(5-12)7(2)11(6)10-8(3)13/h4-5H,1-3H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFJUGZYTYMJBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600055 |
Source
|
Record name | N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide | |
CAS RN |
932186-53-3 |
Source
|
Record name | N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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